molecular formula C22H20N2OS B2469555 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 330676-87-4

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2469555
CAS No.: 330676-87-4
M. Wt: 360.48
InChI Key: OXKSQHCPDUDYOF-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound belonging to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, material science, and industrial processes. This particular compound features a thiophene ring substituted with a cyano group, a methyl group, and an acetamide moiety, making it a unique and valuable molecule in scientific research.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-14-9-10-20-18(11-14)19(13-23)22(26-20)24-21(25)12-16-7-4-6-15-5-2-3-8-17(15)16/h2-8,14H,9-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKSQHCPDUDYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the cyclization of appropriately substituted 1,4-diketones or their equivalents to form the thiophene ring. Subsequent functionalization introduces the cyano and methyl groups, followed by the attachment of the naphthalen-1-yl acetamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. Advanced purification methods, such as column chromatography or recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiophene derivatives.

  • Substitution: Generation of various substituted thiophene derivatives.

Scientific Research Applications

This compound has significant applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the cyano and methyl groups on the thiophene ring and the naphthalen-1-yl acetamide moiety. Similar compounds include other thiophene derivatives, such as N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenylacetamide and N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide. These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical properties and biological activities.

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly as an anti-inflammatory agent. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The compound was synthesized through a multi-step process involving the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with various acylating agents. The structural confirmation was achieved using techniques such as 1H^{1}H and 13C^{13}C NMR spectroscopy as well as liquid chromatography-mass spectrometry (LC-MS) .

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking simulations indicated that the compound exhibits a strong affinity for 5-LOX, with binding energies suggesting effective interaction through hydrogen bonds with key amino acids in the enzyme's active site . The docking results are summarized in Table 1.

Interaction Amino Acid Bond Length (Å)
Hydrogen BondPHE1772.57
Hydrogen BondGLN4132.12
Hydrogen BondPHE1771.99

The selectivity for 5-LOX over COX-2 suggests that this compound could be developed into a therapeutic agent with reduced side effects commonly associated with non-selective anti-inflammatory drugs .

Antioxidant Activity

In addition to its anti-inflammatory properties, the compound has been evaluated for its antioxidant capacity. Preliminary assays demonstrated that it exhibits significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases . The structure of the compound facilitates electron donation and stabilization of free radicals.

In Silico Studies

In silico studies utilizing molecular docking have provided insights into the mechanism of action of this compound. These studies suggest that the cyano group plays a critical role in enhancing binding affinity to 5-LOX by forming multiple hydrogen bonds with residues in the enzyme's active site .

In Vitro Assays

In vitro assays have confirmed the anti-inflammatory effects observed in silico. The compound was tested against several inflammatory models, demonstrating a dose-dependent reduction in inflammatory markers such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) . These findings support its potential application in treating conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters, including solvent selection (e.g., DMF or tert-butanol/water mixtures for solubility), base catalysts (e.g., triethylamine), and temperature control. Reaction progress should be monitored via TLC (hexane:ethyl acetate solvent systems) or HPLC to ensure intermediate purity . Multi-step protocols may involve cycloaddition or thioamide coupling, with recrystallization (e.g., ethanol) for final purification .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1670 cm⁻¹, CN at ~2200 cm⁻¹) .
  • NMR (¹H and ¹³C) to verify substituent positions and aromatic integration patterns (e.g., naphthalene protons at δ 7.2–8.4 ppm) .
  • HRMS for molecular ion validation (e.g., [M+H]+ calculated vs. observed mass accuracy within 1 ppm) .

Q. What stability challenges are associated with the cyano and thiophene moieties in this compound?

  • Methodological Answer : The cyano group may hydrolyze under acidic/alkaline conditions, necessitating pH-controlled storage. The tetrahydrobenzo[b]thiophene ring is prone to oxidation; stability studies should use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during long-term storage . Accelerated degradation studies (e.g., 40°C/75% RH) coupled with HPLC monitoring are recommended .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT) to map electron density around the naphthalene and cyano groups, predicting sites for electrophilic/nucleophilic reactions .
  • Molecular docking to simulate interactions with target receptors (e.g., enzyme active sites), using software like AutoDock Vina. Prioritize derivatives with improved binding affinity scores .
  • QSAR models to correlate substituent variations (e.g., methyl vs. chloro groups) with observed IC₅₀ values from bioassays .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Counter-screening : Test against off-target receptors (e.g., kinases, GPCRs) to confirm selectivity .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors (e.g., solvent effects) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s analogs?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with targeted modifications (e.g., replacing naphthalen-1-yl with substituted aryl groups) .
  • Step 2 : Evaluate bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and physicochemical properties (logP, solubility) .
  • Step 3 : Apply multivariate analysis (e.g., PCA) to identify critical substituents influencing activity. For example, electron-withdrawing groups on the naphthalene ring may enhance binding to hydrophobic pockets .

Q. What advanced techniques characterize supramolecular interactions in crystalline forms of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction to resolve π-π stacking between naphthalene rings and hydrogen-bonding networks involving the acetamide group .
  • DSC/TGA to study thermal stability and polymorph transitions .
  • Solid-state NMR to probe dynamic behavior in amorphous vs. crystalline phases .

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